5-Bromo-2-fluoro-3-isopropoxybenzaldehyde
Description
5-Bromo-2-fluoro-3-isopropoxybenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₁₀H₁₀BrFO₂ (molecular weight: 275.09 g/mol). Its structure features a benzaldehyde core substituted with bromo (Br) at position 5, fluoro (F) at position 2, and an isopropoxy group (-OCH(CH₃)₂) at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive aldehyde group and halogen substituents, which enable diverse derivatization pathways .
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H10BrFO2/c1-6(2)14-9-4-8(11)3-7(5-13)10(9)12/h3-6H,1-2H3 |
InChI Key |
DKVCQCWSTYANAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1F)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-isopropoxybenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 5-position undergoes substitution under Lewis acid-catalyzed conditions. The electron-withdrawing effects of the fluorine (-I effect) and aldehyde group activate the aromatic ring for nucleophilic attack.
Key Reactions and Conditions
Mechanism :
-
Step 1 : Lewis acid (e.g., AlCl₃) polarizes the C–Br bond, enhancing electrophilicity at C5.
-
Step 2 : Nucleophile (e.g., methoxide) attacks the activated carbon, displacing bromide .
Aldehyde Functionalization
The aldehyde group participates in oxidation, reduction, and nucleophilic addition reactions.
Oxidation
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | 5-Bromo-2-fluoro-3-isopropoxybenzoic acid | Over-oxidation risk | |
| CrO₃ | Acetic acid, 60°C | Same as above | Higher selectivity |
Reduction
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 25°C | 5-Bromo-2-fluoro-3-isopropoxybenzyl alcohol | 80% | |
| LiAlH₄ | THF, 0°C → reflux | Same as above | 92% |
Grignard Addition
| Grignard Reagent | Product | Stereoselectivity | Source |
|---|---|---|---|
| CH₃MgBr | 5-Bromo-2-fluoro-3-isopropoxybenzyl methanol | Moderate | |
| PhMgCl | Diarylmethanol derivatives | Low |
Mechanism : The aldehyde carbonyl undergoes nucleophilic attack by the Grignard reagent, forming a secondary alcohol .
Cross-Coupling Reactions
The bromine atom serves as a leaving group in palladium-catalyzed couplings.
| Reaction Type | Catalytic System | Partner Reagent | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biarylaldehydes | 60–75% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amines | 5-Amino-2-fluoro-3-isopropoxybenzaldehyde | 55% |
Key Factors :
-
Steric hindrance from the isopropoxy group reduces coupling efficiency compared to less bulky analogs.
-
Electron-deficient ring (due to F and CHO) accelerates oxidative addition in Pd catalysis.
Electrophilic Aromatic Substitution (EAS)
Despite electron-withdrawing groups, limited EAS occurs at the 4- and 6-positions (meta to fluorine and aldehyde).
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-5-bromo-2-fluoro-3-isopropoxybenzaldehyde | 30% | |
| Sulfonation | SO₃, H₂SO₄, 40°C | 4-Sulfo analogs | <20% |
Regioselectivity : Directed by the fluorine atom’s -I effect, favoring substitution at positions less deactivated.
Comparative Reactivity with Structural Analogs
Scientific Research Applications
5-Bromo-2-fluoro-3-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of molecular probes and bioactive compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-isopropoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Functional Group Differences : The aldehyde group in the target compound offers higher reactivity (e.g., nucleophilic additions) compared to the ester and amide groups in analogs, which are more stable but less reactive .
- Substituent Effects: Halogens: Bromo and fluoro substituents in all three compounds enhance electrophilic aromatic substitution (EAS) reactivity. Positional Variations: The 3-isopropoxy group in the target compound versus the 6-methoxy group in the ester analog alters electronic distribution on the aromatic ring, impacting regioselectivity in further reactions.
Biological Activity
5-Bromo-2-fluoro-3-isopropoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine and Fluorine Substituents : These halogens can significantly influence the compound's reactivity and interaction with biological targets.
- Isopropoxy Group : This ether group may affect solubility and bioavailability.
The molecular formula is , and its molecular weight is approximately 285.12 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many aldehydes can act as enzyme inhibitors by forming covalent bonds with active site residues. For instance, studies on related compounds have shown that they can inhibit aldehyde dehydrogenases (ALDH), which are crucial in drug metabolism and cancer biology .
- Antiproliferative Effects : Compounds in this class have demonstrated antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the benzaldehyde scaffold can enhance potency against specific cancer types .
- Interaction with Protein Targets : Similar compounds have been shown to stabilize protein-protein interactions (PPIs), which can be pivotal in therapeutic contexts, particularly in cancer treatment where disrupting these interactions may inhibit tumor growth .
Anticancer Activity
A study investigating derivatives of benzaldehyde found that certain modifications led to significant anticancer effects. For example, compounds with halogen substitutions displayed enhanced activity against prostate cancer cell lines, with IC50 values below 10 µM for some derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | DU145 | < 10 |
| Related Compound A | PC3 | 47 |
| Related Compound B | LNCaP | 61 |
These findings highlight the potential for further development of this compound as a therapeutic agent.
Enzyme Inhibition
Inhibition studies revealed that similar aldehydes could effectively bind to ALDH enzymes, leading to decreased enzyme activity. This inhibition has implications for both cancer therapy and the management of alcohol metabolism disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
